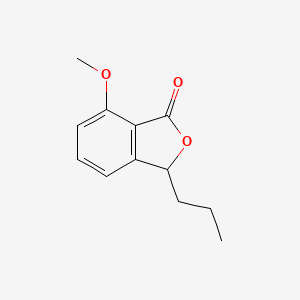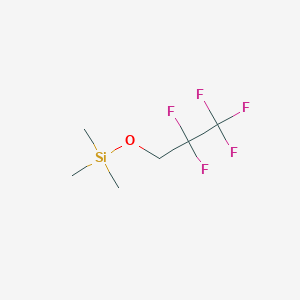
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane is a chemical compound with the molecular formula C6H11F5OSi and a molecular weight of 222.23 g/mol . It is a silane derivative where the silicon atom is bonded to a trimethyl group and a 2,2,3,3,3-pentafluoropropoxy group. This compound is known for its unique properties due to the presence of fluorine atoms, which impart high thermal stability and chemical resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl(2,2,3,3,3-pentafluoropropoxy)silane typically involves the reaction of trimethylsilanol with 2,2,3,3,3-pentafluoropropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: In the presence of water, the silane group can hydrolyze to form silanols and other silicon-containing compounds.
Common Reagents and Conditions
Bases: Potassium carbonate is commonly used in substitution reactions.
Acids: Hydrochloric acid can be used to catalyze hydrolysis reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Substituted Silanes: Formed during substitution reactions with various nucleophiles.
Applications De Recherche Scientifique
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing fluorinated groups into molecules.
Biology: Employed in the modification of biomolecules to enhance their stability and resistance to degradation.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Mécanisme D'action
The mechanism by which trimethyl(2,2,3,3,3-pentafluoropropoxy)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong bonds with other molecules, thereby increasing its stability and resistance to chemical degradation. The molecular pathways involved in its action include the formation of stable silicon-oxygen and silicon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: A trialkylsilane used in the semiconductor industry and for depositing silicon carbide coatings.
Uniqueness
Trimethyl(2,2,3,3,3-pentafluoropropoxy)silane is unique due to the presence of five fluorine atoms in its structure, which imparts higher thermal stability and chemical resistance compared to other silane derivatives. This makes it particularly valuable in applications requiring high-performance materials and stability under harsh conditions.
Propriétés
Numéro CAS |
89660-59-3 |
|---|---|
Formule moléculaire |
C6H11F5OSi |
Poids moléculaire |
222.23 g/mol |
Nom IUPAC |
trimethyl(2,2,3,3,3-pentafluoropropoxy)silane |
InChI |
InChI=1S/C6H11F5OSi/c1-13(2,3)12-4-5(7,8)6(9,10)11/h4H2,1-3H3 |
Clé InChI |
LBDRUDRFGDMEBR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OCC(C(F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


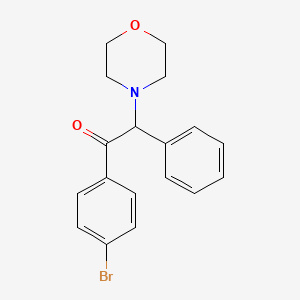

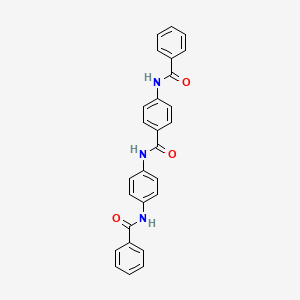
![({[(2,3,6-Trichlorophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14399033.png)
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
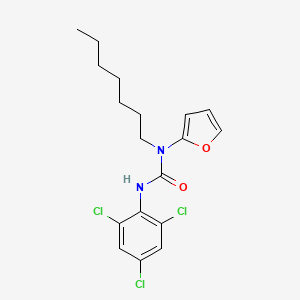
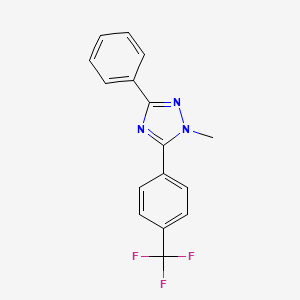
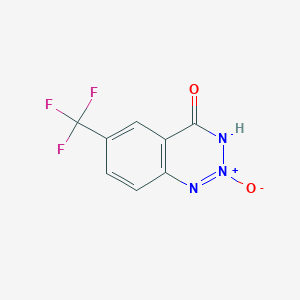
![6-Ethenylbicyclo[2.2.1]heptane-2,7-diol](/img/structure/B14399061.png)
![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)

![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
